molecular formula C19H26N2O B5381605 N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide

N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide

Cat. No.: B5381605
M. Wt: 298.4 g/mol
InChI Key: ZPSSJDGHODALMP-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts distinct chemical and physical properties to its derivatives

Properties

IUPAC Name

N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-21(2)17-5-3-4-16(9-17)20-18(22)19-10-13-6-14(11-19)8-15(7-13)12-19/h3-5,9,13-15H,6-8,10-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSSJDGHODALMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, may involve large-scale radical functionalization processes. These processes are optimized for efficiency and cost-effectiveness, utilizing robust reaction conditions and scalable methodologies .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents on the adamantane core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups onto the adamantane core .

Scientific Research Applications

N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound has been shown to inhibit viral entry by binding to viral glycoproteins, thereby preventing the virus from infecting host cells . The exact pathways and molecular interactions depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative used as an antiviral agent.

    Rimantadine: Similar to amantadine, with modifications that enhance its antiviral activity.

    Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective properties.

Uniqueness

N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

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